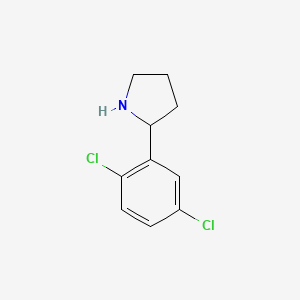

2-(2,5-Dichlorophenyl)pyrrolidine

概要

説明

“2-(2,5-Dichlorophenyl)pyrrolidine” is a compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known as Deschloroketamine (DK), a designer drug first synthesized in the 1970s.

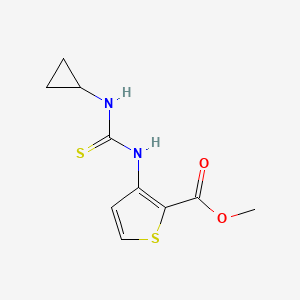

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring attached to a 2,5-dichlorophenyl group . The InChI code for this compound is 1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 .Physical And Chemical Properties Analysis

“2-(2,5-Dichlorophenyl)pyrrolidine” is a solid or liquid compound that should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Medicine: Therapeutic Agent Development

2-(2,5-Dichlorophenyl)pyrrolidine, due to its pyrrolidine core, is a valuable scaffold in medicinal chemistry. Pyrrolidine derivatives are known for their role in the development of therapeutic agents, particularly for their inhibitory activity on physiologically relevant enzymes like carbonic anhydrases (CAs), which are implicated in various diseases . The pyrrolidine ring’s stereogenicity allows for the creation of diverse biological profiles, making it a significant component in drug design .

Agriculture: Pesticide and Herbicide Chemistry

In agricultural chemistry, compounds like 2-(2,5-Dichlorophenyl)pyrrolidine can be utilized to develop new pesticides and herbicides. The pyrrolidine ring’s ability to bind with various plant enzymes can lead to the creation of compounds that are selective in targeting pests or weeds without harming crops .

Material Science: Polymer Synthesis

The chemical structure of 2-(2,5-Dichlorophenyl)pyrrolidine may be incorporated into polymers to enhance their properties. For instance, introducing this compound into a polymer backbone could potentially result in materials with improved thermal stability or unique electronic characteristics suitable for advanced engineering applications .

Environmental Science: Pollutant Remediation

Derivatives of 2-(2,5-Dichlorophenyl)pyrrolidine could be explored for environmental applications, such as the remediation of pollutants. Their potential to interact with various contaminants could lead to the development of more efficient methods for cleaning up environmental spills or reducing emissions from industrial processes .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 2-(2,5-Dichlorophenyl)pyrrolidine and its derivatives can be used as standards or reagents in chromatographic and spectroscopic methods. Their unique chemical signatures allow for the precise identification and quantification of substances in complex mixtures .

Pharmacology: Enzyme Inhibition Studies

The pyrrolidine core of 2-(2,5-Dichlorophenyl)pyrrolidine is significant in pharmacological research, especially in enzyme inhibition studies. It can be used to synthesize compounds that modulate the activity of enzymes involved in disease pathways, providing insights into the development of new drugs .

Biochemistry: Protein Interaction Research

In biochemistry, studying the interaction between 2-(2,5-Dichlorophenyl)pyrrolidine derivatives and proteins can reveal new insights into enzyme mechanisms and receptor binding. This can further our understanding of biological processes and lead to the discovery of novel biochemical pathways .

Chemical Engineering: Process Optimization

Chemical engineers can utilize 2-(2,5-Dichlorophenyl)pyrrolidine in process optimization, particularly in the synthesis of complex chemicals. Its incorporation into reaction pathways can lead to more efficient processes, reducing waste and improving yield .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

将来の方向性

作用機序

Target of Action

Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It is known that the storage conditions can affect the stability of pyrrolidine derivatives .

特性

IUPAC Name |

2-(2,5-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWHFAUOXMVIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299313 | |

| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dichlorophenyl)pyrrolidine | |

CAS RN |

383127-70-6 | |

| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,5-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

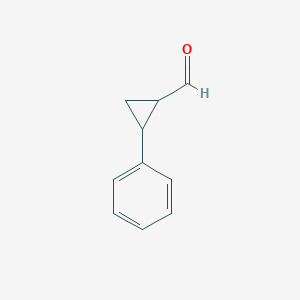

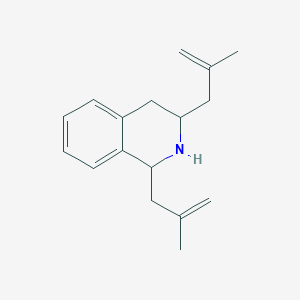

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{4-[(2-Methylbenzoyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364926.png)

![2-({2-[4-(Benzylamino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364936.png)